7-Chloro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to interact with various targets, including rorγt, phd-1, jak1, and jak2 .
Mode of Action
It’s worth noting that related compounds have been shown to act as inhibitors of various enzymes, suggesting that 7-chloro-[1,2,4]triazolo[1,5-a]pyridine may also interact with its targets in a similar manner .
Biochemical Pathways
Related compounds have been shown to suppress the erk signaling pathway , which plays a crucial role in cell proliferation and differentiation.
Pharmacokinetics
The compound is known to be a solid at room temperature and is typically stored in a dark place under an inert atmosphere . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Related compounds have been shown to exhibit antiproliferative activities against various cancer cells , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the intermediate 2-chloropyridine-3-carbohydrazide . This intermediate then undergoes cyclization with phosphorus oxychloride to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include , , and . Conditions often involve the use of and like or .
Oxidation Reactions: Reagents such as or can be used.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include or .
Oxidation Products: Oxidation can lead to the formation of .
Reduction Products: Reduction can yield dihydro-triazolopyridines .
Scientific Research Applications
Chemistry: 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly as an antifungal , antibacterial , and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceutical intermediates . Its versatility allows for its incorporation into various chemical processes .
Comparison with Similar Compounds
- 7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine
Comparison: While these compounds share a similar core structure, the different halogen substituents can significantly influence their chemical reactivity and biological activity. For example, the fluoro derivative may exhibit different pharmacokinetic properties compared to the chloro derivative due to the smaller size and higher electronegativity of the fluorine atom .
Biological Activity
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C6H4ClN3
- Molecular Weight : 153.569 g/mol
- Density : 1.5 ± 0.1 g/cm³
- LogP : 1.28
The compound features a chlorine atom at the 7-position of the triazole ring, contributing to its reactivity and biological properties.
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : The compound has shown antiproliferative effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit the growth of MCF-7 breast cancer cells with an IC50 value of 3.91 μM . Its derivatives have demonstrated activity against multiple cancer types by targeting pathways involved in cell proliferation and survival.
- Antimicrobial Properties : Research indicates that this compound possesses significant antibacterial and antifungal activities. It has been noted for its selectivity against pathogens such as Chlamydia spp., suggesting potential as a lead compound for antibiotic development .
- Neuropharmacological Effects : The compound acts as an antagonist in various receptor systems. Notably, it inhibits AXL receptor tyrosine kinase function, which plays a role in cancer progression and metastasis .
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : It has been identified as an inhibitor of key enzymes such as JAK1 and JAK2 involved in signaling pathways that regulate immune responses and cell proliferation . This inhibition can lead to reduced angiogenesis and tumor growth.
- Target Interaction : The compound interacts with various molecular targets, including rorγt and PHD-1, influencing biochemical pathways related to inflammation and cancer .
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions due to its sulfonyl chloride group . Derivatives of this compound have been explored for enhanced biological activity and specificity towards different targets.
Properties
IUPAC Name |
7-chloro-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKRPCKISZJOQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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